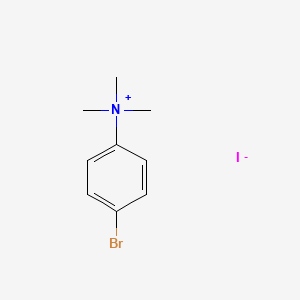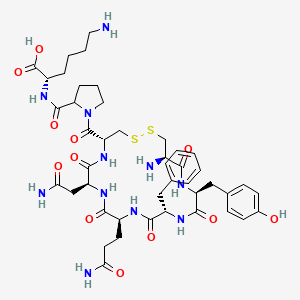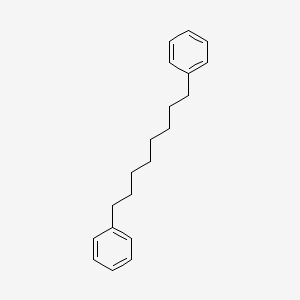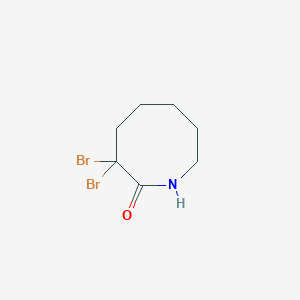
3,3-Dibromoazocan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dibromoazocan-2-one: is an organic compound characterized by the presence of two bromine atoms attached to the azocane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromoazocan-2-one typically involves the bromination of azocan-2-one. This can be achieved through the reaction of azocan-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions: 3,3-Dibromoazocan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form azocan-2-one by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Substitution: Hydroxylated azocane derivatives.
Reduction: Azocan-2-one.
Oxidation: Higher brominated azocane compounds.
科学的研究の応用
3,3-Dibromoazocan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for more complex pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3,3-Dibromoazocan-2-one involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
2,3-Dibromoazocane: Similar structure but with bromine atoms at different positions.
3,3-Dichloroazocan-2-one: Similar structure with chlorine atoms instead of bromine.
3,3-Diiodoazocan-2-one: Similar structure with iodine atoms instead of bromine.
Uniqueness: 3,3-Dibromoazocan-2-one is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of bromine atoms also influences the compound’s physical properties, such as melting point and solubility, making it suitable for specific applications where other halogenated derivatives may not be as effective.
特性
CAS番号 |
32566-59-9 |
|---|---|
分子式 |
C7H11Br2NO |
分子量 |
284.98 g/mol |
IUPAC名 |
3,3-dibromoazocan-2-one |
InChI |
InChI=1S/C7H11Br2NO/c8-7(9)4-2-1-3-5-10-6(7)11/h1-5H2,(H,10,11) |
InChIキー |
HTNJKJOBEMTXBK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(=O)NCC1)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


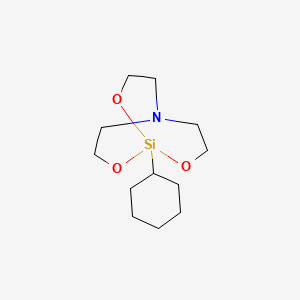




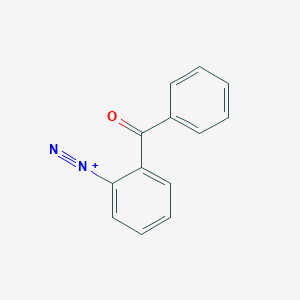
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
